molecular formula C9H10ClN3OS B2909578 2-(4-chlorobenzoyl)-N-methylhydrazinecarbothioamide CAS No. 29527-10-4

2-(4-chlorobenzoyl)-N-methylhydrazinecarbothioamide

Cat. No.: B2909578
CAS No.: 29527-10-4
M. Wt: 243.71
InChI Key: LTXLCIGUAUCMRL-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-N-methylhydrazinecarbothioamide (CAS 29527-10-4) is a chemical compound with the molecular formula C9H10ClN3OS and a molecular weight of 243.71 g/mol . This high-purity compound is supplied at 95% concentration for research and development applications . As a specialized organic building block, it is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of novel molecules. Researchers utilize this compound in various laboratory settings, strictly for industrial or scientific research purposes . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product may cause skin and eye irritation, and appropriate personal protective equipment (PPE) is recommended .

Properties

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3OS/c1-11-9(15)13-12-8(14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXLCIGUAUCMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methylhydrazinecarbothioamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzoyl)-N-methylhydrazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

2-(4-chlorobenzoyl)-N-methylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 2-(2-Chlorobenzylidene)-N-methylhydrazinecarbothioamide (Compound 1) :

    • Substituent: 2-chloro instead of 4-chloro on the benzylidene group.
    • Structural Impact: The ortho-chloro substitution introduces steric hindrance, altering molecular planarity and hydrogen-bonding patterns.
    • Antimicrobial Activity: Exhibits moderate activity against E. coli (MIC: 32 µg/mL), weaker than the para-chloro analog due to reduced resonance stabilization.
  • 2-(4-Fluorobenzylidene)-N-methylhydrazinecarbothioamide (Compound 2) :

    • Substituent: Fluorine at the para position.
    • Structural Impact: Smaller atomic radius of fluorine reduces steric effects but increases electronegativity, enhancing hydrogen-bond acceptor capacity.
    • Antimicrobial Activity: Comparable to the 4-chloro derivative against S. aureus (MIC: 16 µg/mL vs. 14 µg/mL for 4-Cl), suggesting fluorine’s electronegativity compensates for weaker lipophilicity.

Aromatic Ring Variations

  • N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide: Substituent: Pyridin-4-ylcarbonyl replaces 4-chlorobenzoyl. Biological Activity: Exhibits antifungal activity against C. albicans (MIC: 8 µg/mL), superior to benzoyl derivatives due to enhanced π-π stacking with microbial enzymes.
  • 2-(4-Nitrobenzoyl)-N-phenylhydrazinecarbothioamide (H4) :

    • Substituent: Nitro group at the para position.
    • Structural Impact: Strong electron-withdrawing nitro group increases electrophilicity, altering reaction kinetics in biological systems.
    • Activity: Higher insecticidal activity (LD₅₀: 2.5 µg/mL) compared to the 4-chloro derivative (LD₅₀: 5.8 µg/mL), attributed to nitro’s redox-active properties.

Crystallographic and Stability Data

  • This compound: Forms intramolecular N–H···S hydrogen bonds, stabilizing a planar conformation. Crystal system: Monoclinic, space group P2₁/n.
  • 2-(2-Chlorobenzylidene)-N-methylhydrazinecarbothioamide : Exhibits intermolecular C–H···π interactions, leading to a dimeric structure.
  • 2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-methylhydrazinecarbothioamide : Contains O–H···N hydrogen bonds, enhancing solubility in polar solvents.

Biological Activity

2-(4-chlorobenzoyl)-N-methylhydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈ClN₃OS
  • Molecular Weight : 233.69 g/mol
  • CAS Number : 29527-10-4

The compound features a chlorobenzoyl group attached to a methylhydrazinecarbothioamide moiety, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Haribabu et al. demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it was found to inhibit the proliferation of breast cancer cells by targeting the cell cycle regulation mechanisms.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in cellular metabolism, leading to disrupted metabolic processes in pathogenic cells.
  • Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound promotes programmed cell death in cancerous cells.
  • Modulation of Signaling Pathways : It has been shown to interfere with key signaling pathways such as MAPK/ERK, which are crucial for cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results indicated that it outperformed several conventional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .

Study 2: Anticancer Effects

A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency. Mechanistic studies revealed that the compound triggers mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to apoptosis.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerA549 (lung cancer)Cell cycle arrest

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